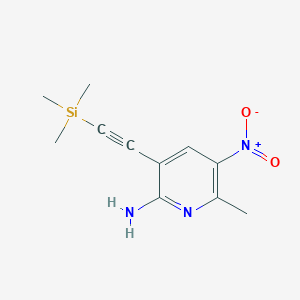
1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C18H21FN2O and its molecular weight is 300.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Biodegradation Studies
1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine and its derivatives have been studied for their metabolism and biodegradation in living organisms. Kawashima, Satomi, and Awata (1991) investigated the metabolites of a similar compound, KB-2796, in rats, identifying the main pathways of biotransformation including O-demethylation, N-dealkylation, and hydroxylation. This study highlights the compound's metabolic pathways and potential biodegradability, which are crucial for understanding its environmental and biological impacts (Kawashima, T., Satomi, O., & Awata, N., 1991).
Neurotransmitter System Studies
Research on derivatives of this compound, such as [18F]p-MPPF, demonstrates its application in studying the serotonergic neurotransmission system using positron emission tomography (PET). Plenevaux et al. (2000) summarized the research involving [18F]p-MPPF, highlighting its utility in chemistry, radiochemistry, animal models, and human studies to explore the serotonergic system. This work contributes to our understanding of neurotransmitter systems and the development of diagnostic tools for neurological conditions (Plenevaux, A. et al., 2000).
Bioactivity and Therapeutic Potential
The synthesis of new Mannich bases incorporating this compound has been explored for potential bioactivities, including cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. Gul et al. (2019) synthesized and evaluated several compounds, revealing that specific derivatives exhibited significant bioactivity. This research suggests the potential therapeutic applications of these compounds in treating cancer and inhibiting enzymes involved in various physiological processes (Gul, H. et al., 2019).
Cardiotropic Activity
The cardiotropic activity of this compound derivatives has also been studied. Mokrov et al. (2019) synthesized a group of these derivatives and evaluated their activity in arrhythmia models, identifying compounds with significant antiarrhythmic effects. This research opens avenues for the development of new treatments for cardiac conditions (Mokrov, G. et al., 2019).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-22-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(19)9-7-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIVYXMWXKJRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
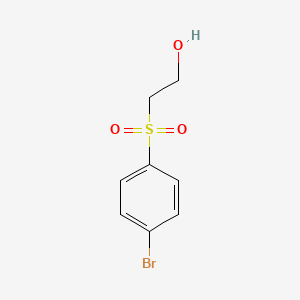
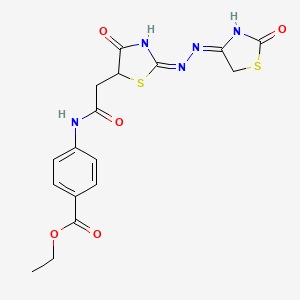

![4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2668509.png)
![3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2668510.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668511.png)
![4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2668514.png)
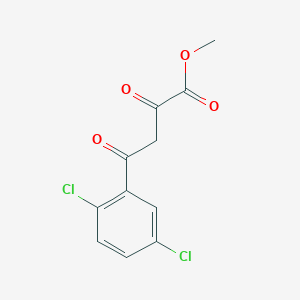
![2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2668517.png)
![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2668520.png)
![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)
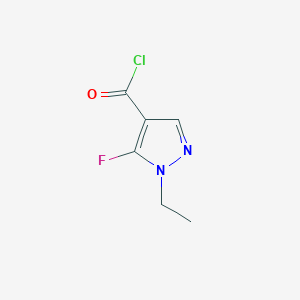
![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)
